N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride
Description
N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c17-11-16(8-4-5-9-16)18-15(21)14-10-13(19-20-14)12-6-2-1-3-7-12;/h1-3,6-7,10H,4-5,8-9,11,17H2,(H,18,21)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRLUAOUSZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC(=NN2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is often synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Pyrazole Ring Formation: The pyrazole ring is usually formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially yielding hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules, potentially serving as a ligand for receptors or enzymes. Its structural features enable it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for biological activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
- N-[1-(aminomethyl)cyclopentyl]-N,N-diethylamine
Uniqueness
Compared to similar compounds, N-[1-(aminomethyl)cyclopentyl]-3-phenyl-1H-pyrazole-5-carboxamide;hydrochloride stands out due to its pyrazole ring and carboxamide group. These features confer unique chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
